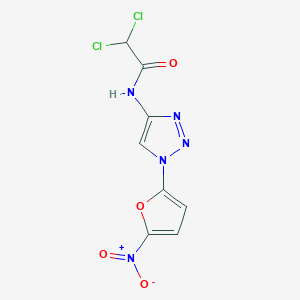
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloroacetamide group attached to a triazole ring, which is further connected to a nitrofuran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nucleophilic substitution reaction using a nitrofuran derivative and a suitable leaving group.
Introduction of the Dichloroacetamide Group: The final step involves the reaction of the intermediate compound with dichloroacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichloroacetamide group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different triazole ring position.
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Metronidazole: Another nitro-containing compound with antimicrobial activity.
Uniqueness
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with specific molecular targets makes it a promising candidate for various applications.
特性
分子式 |
C8H5Cl2N5O4 |
|---|---|
分子量 |
306.06 g/mol |
IUPAC名 |
2,2-dichloro-N-[1-(5-nitrofuran-2-yl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C8H5Cl2N5O4/c9-7(10)8(16)11-4-3-14(13-12-4)5-1-2-6(19-5)15(17)18/h1-3,7H,(H,11,16) |
InChIキー |
DWJKFVMNTFHRSR-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])N2C=C(N=N2)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)



![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)


![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)
